![molecular formula C18H15ClN2O2S B5916116 5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, commonly known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX belongs to the class of imidazolidinone derivatives and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of CBX is not fully understood, but it has been reported to interact with various biological targets, including DNA, RNA, and enzymes. CBX has been shown to induce DNA damage and inhibit DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of various fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
CBX has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. CBX has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to a reduction in oxidative stress and inflammation. CBX has also been reported to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
CBX has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, CBX also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. CBX also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of CBX, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the exploration of its mechanism of action. CBX can also be further studied for its potential use in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Additionally, the use of CBX in the synthesis of metal nanoparticles and as a corrosion inhibitor can be further explored.
Conclusion
In conclusion, CBX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBX has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, pharmaceuticals, and materials science. CBX has been reported to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of CBX, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the exploration of its mechanism of action.
Méthodes De Synthèse
CBX can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of a base, followed by the reaction with thiosemicarbazide and formaldehyde. Another method involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzyl alcohol in the presence of ammonium acetate and acetic acid, followed by the reaction with thiosemicarbazide and formaldehyde. Both methods have been reported to yield CBX with high purity and yield.
Applications De Recherche Scientifique
CBX has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, CBX has been reported to exhibit anticancer, antifungal, and antibacterial activities. In pharmaceuticals, CBX has been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs. In materials science, CBX has been studied for its potential use in the synthesis of metal nanoparticles and as a corrosion inhibitor.
Propriétés
IUPAC Name |
(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-21-17(22)15(20-18(21)24)10-12-6-3-5-9-16(12)23-11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXYTNNKJIKPL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

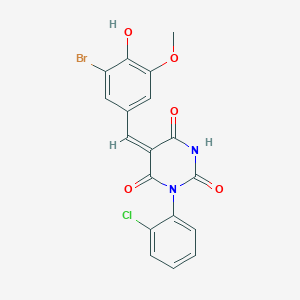
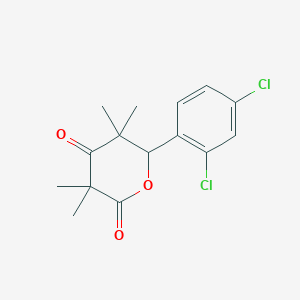

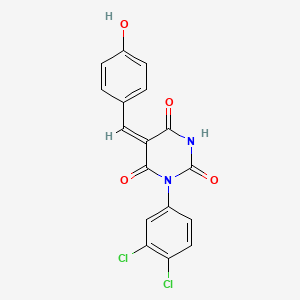
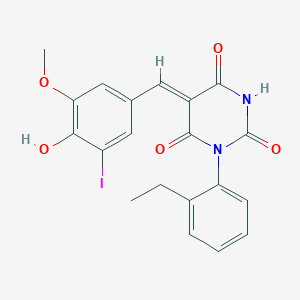
![methyl 4-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5916073.png)

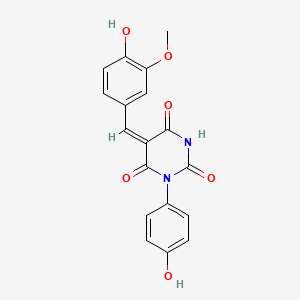

![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![4-[(5-bromo-2-thienyl)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5916114.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)